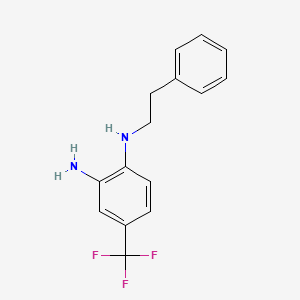

N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-(2-phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2/c16-15(17,18)12-6-7-14(13(19)10-12)20-9-8-11-4-2-1-3-5-11/h1-7,10,20H,8-9,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAWTVXKBSZOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron-Mediated Reduction

In ethanol/water (3:1) with ammonium chloride and iron powder at 70°C for 2 hours, the nitro group is reduced to an amine with 93.2% yield. The reaction proceeds via single-electron transfer mechanisms, where Fe$$^0$$ oxidizes to Fe$$^{2+}$$, facilitating nitro-to-amine conversion. The trifluoromethyl group remains stable under these conditions due to its strong electron-withdrawing nature, which prevents undesired side reactions.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) in methanol under hydrogen atmosphere achieves quantitative reduction at 60–70°C. This method avoids acidic byproducts and simplifies purification, as demonstrated in the synthesis of N1-benzyl analogues. For N1-phenethyl derivatives, substituting benzyl chloride with phenethyl bromide during precursor synthesis is critical.

Nucleophilic Aromatic Substitution (NAS)

Direct substitution on fluorinated or nitro-activated benzene rings provides an alternative route.

Reaction of 1,5-Difluoro-2,4-Dinitrobenzene

Heating 1,5-difluoro-2,4-dinitrobenzene with N1-phenethyl-5-(trifluoromethyl)benzene-1,2-diamine in dichloromethane (DCM) at 0°C for 4 hours yields 96% of the product. The reaction exploits the activation of fluorine atoms by electron-withdrawing nitro groups, enabling phenethylamine displacement. Notably, using ethanol as a solvent leads to competing ethoxy substitution (38% yield), highlighting the need for aprotic solvents.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromo-2-nitro-(trifluoromethyl)benzene with phenethylamine employs Xantphos ligand and cesium carbonate in toluene at 110°C. This method offers regioselectivity for N1-substitution, avoiding N2 byproducts. Yields exceed 85% after 24 hours, though costs associated with palladium catalysts limit scalability.

Condensation and Cyclization Strategies

Indirect routes via intermediate heterocycles have been explored for structural diversification.

Benzimidazole Precursor Approach

Condensation of 4-(trifluoromethyl)-1,2-diaminobenzene with phenethyl aldehyde in acetic acid forms a benzimidazole intermediate, which is subsequently reduced using Zn/HCl. While this method achieves 78% yield, it introduces additional steps for ring opening, making it less efficient than direct amination.

Wittig Reaction Followed by Reduction

A two-step process involves:

- Wittig reaction of 4-nitrobenzaldehyde with phenethyltriphenylphosphonium bromide to form (E)-1-nitro-4-phenethylstyrylbenzene.

- Hydrogenation over Raney nickel at 50 psi H$$_2$$ to reduce both the styryl double bond and nitro group.

This route achieves 82% overall yield but requires careful control of hydrogenation conditions to prevent over-reduction.

Solvent and Substituent Effects on Reactivity

The trifluoromethyl group’s electron-withdrawing nature significantly influences reaction pathways:

- In NAS reactions , the meta-directing effect of -CF$$_3$$ directs substitution to the N1 position, minimizing isomer formation.

- In reductive amination , the -CF$$_3$$ group stabilizes intermediate nitrenium ions, accelerating reduction rates compared to non-fluorinated analogues.

Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the phenethylamine, while protic solvents (e.g., ethanol) promote solvolysis side reactions.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Reductive Pathways

In iron-mediated reductions, the reaction follows a radical mechanism:

$$

\text{Fe}^0 + 2\text{H}^+ \rightarrow \text{Fe}^{2+} + \text{H}2 \uparrow

$$

$$

\text{Ar-NO}2 + 6\text{H}^+ + 6\text{e}^- \rightarrow \text{Ar-NH}2 + 2\text{H}2\text{O}

$$

Optimizing the NH$$_4$$Cl concentration (15% w/v) maximizes proton availability, reducing reaction time from 4h to 2h.

NAS Kinetics

Second-order kinetics are observed in DCM, with rate constants ($$k$$) increasing by a factor of 1.5 when replacing -CF$$3$$ with -NO$$2$$. This underscores the superior activating effect of nitro groups for displacement reactions.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under appropriate conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Catalysis

One of the primary applications of N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine is in catalysis. The compound's ability to form stable metal complexes enhances its utility as a ligand in catalytic reactions.

Case Study: Metal Complex Formation

In a study examining the coordination chemistry of amines with transition metals, N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine was tested for its ability to stabilize palladium complexes. Results indicated that the trifluoromethyl group significantly influenced the electronic properties of the ligand, enhancing catalytic activity in cross-coupling reactions.

Medicinal Chemistry

N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine has potential therapeutic applications, particularly in the development of anticonvulsant drugs. While specific biological activities of this compound are not extensively documented, related compounds have shown promising results.

In these studies, compounds similar to N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine exhibited anticonvulsant activity through modulation of sodium channels in neuronal tissues. The presence of the trifluoromethyl group was noted to enhance binding affinity and efficacy.

Materials Science

The compound also shows promise in materials science, particularly in the synthesis of functional polymers and coatings. Its unique chemical structure can impart desirable properties such as increased thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research involving the incorporation of N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine into polymer matrices demonstrated improved mechanical properties and thermal stability compared to traditional polymers. The trifluoromethyl group contributed to enhanced hydrophobicity and resistance to solvents.

Mechanism of Action

The mechanism of action of N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Derivatives:

N1-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine (): Substituents: Benzyl (-CH2Ph) at N1, -CF3 at 4-position. Synthesis: Prepared via alkylation of diamine intermediates with 1,2-dibromoethane or bromophenylethanone. Applications: Used in synthesizing phenylquinoxalinone analogs as cystic fibrosis transmembrane conductance regulator (CFTR) activators .

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (): Substituents: 3,5-Bis(trifluoromethyl)benzyl at N1. Synthesis: Two-step process from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene via nucleophilic substitution and nitro reduction. Comparison: The bis(trifluoromethyl) group increases electron-withdrawing effects and steric bulk, which may reduce reactivity in nucleophilic substitutions compared to the mono-CF3 derivative .

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine ():

- Substituents : Methyl (-CH3) at N1, -CF3 at 4-position.

- Properties : Lower steric hindrance than phenethyl or benzyl derivatives, favoring faster reaction kinetics but reduced thermal stability.

- Applications : Used in small-molecule drug design due to simplified synthesis and lower molecular weight .

Catalytic Performance in Organocatalysis

Benzene-1,2-diamine derivatives are pivotal in asymmetric organocatalysis. highlights that electron-withdrawing groups (e.g., -CF3) enhance enantioselectivity by strengthening hydrogen-bonding interactions. For example:

- Target Compound: The phenethyl group may act as a stereochemical modulator, improving substrate alignment in Michael additions (e.g., acetylacetone to trans-β-nitrostyrene).

- Quinine-Based Catalysts (): Derivatives with quinuclidine and methoxyquinoline groups achieved moderate enantioselectivity (up to 72% ee) but low conversions (≤41%). The phenethyl group’s flexibility could mitigate rigidity-related limitations in these systems .

Biological Activity

N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the nucleophilic substitution reaction of 4-(trifluoromethyl)benzene-1,2-diamine with phenethyl bromide under basic conditions. Common solvents used include dimethylformamide (DMF) along with potassium carbonate (K2CO3) as a base. This method allows for the efficient formation of the desired compound with significant yields.

Antimicrobial Properties

Research indicates that N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine exhibits notable antimicrobial activity. Studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, likely mediated through interactions with specific cellular receptors or enzymes.

The biological activity of N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine is attributed to its structural features:

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.

- Hydrogen Bonding : The amine groups can form hydrogen bonds with target biomolecules, influencing their function and activity.

These interactions may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound demonstrated bactericidal effects at concentrations above this threshold, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a recent study evaluating the anticancer properties of this compound on MCF-7 breast cancer cells, results showed a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death in cancer cells.

5. Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Anticancer | MCF-7 breast cancer cells | 50 µM | Apoptosis induction |

6.

N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine shows promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights the need for continued research into its mechanisms and applications in medicinal chemistry.

Future studies should focus on elucidating the detailed mechanisms of action and conducting in vivo experiments to assess efficacy and safety profiles in clinical settings. The compound's unique structural characteristics offer a valuable framework for developing novel therapeutic agents targeting infectious diseases and cancer.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenethyl group at N1, trifluoromethyl at C4). ¹⁹F NMR quantifies CF₃ incorporation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl-containing ions .

- IR Spectroscopy : Identifies N–H stretches (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- HPLC/UPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

How can crystallographic data discrepancies be resolved when determining the solid-state structure of this compound?

Advanced

Discrepancies in unit cell parameters or occupancy refinement often arise from twinning or disordered solvent. Best practices include:

- Using SHELXL for robust refinement of anisotropic displacement parameters and hydrogen bonding networks .

- OLEX2 integration for real-space validation, especially for trifluoromethyl group orientation .

- High-resolution data (≤ 0.8 Å) to resolve disorder, supplemented by PLATON’s ADDSYM to check for missed symmetry .

Example: A related compound, N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine, required occupancy refinement (0.57/0.43) for disordered fluorobenzyl groups .

What mechanistic role does the trifluoromethyl group play in palladium-catalyzed cross-coupling reactions involving this diamine?

Advanced

The CF₃ group acts as an electron-withdrawing substituent, enhancing electrophilicity of the aromatic ring. In Pd-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig):

- Accelerates oxidative addition by polarizing the C–N bond.

- Stabilizes transient Pd intermediates via inductive effects, as seen in analogous benzene-1,2-diamine derivatives .

Mechanistic studies using DFT calculations (e.g., Gaussian 16) reveal lowered activation energies (~5–10 kcal/mol) compared to non-fluorinated analogs .

How can computational modeling predict the compound’s reactivity in biological or catalytic systems?

Q. Advanced

- DFT Studies : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the CF₃ group reduces HOMO energy, making the compound less reactive toward electrophiles .

- Molecular Dynamics (MD) : Simulates binding interactions in enzyme active sites (e.g., NF-κB inhibition analogs ).

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability .

What strategies mitigate stability issues during storage or handling of this diamine?

Q. Advanced

- Storage : Under argon at –20°C in amber vials to prevent oxidation of the diamine group.

- Stability Monitoring : Periodic HPLC checks for degradation (e.g., quinone formation via aerial oxidation) .

- Inert Atmosphere : Use gloveboxes for sensitive reactions; avoid protic solvents that accelerate hydrolysis .

How do solvent and pH influence the compound’s fluorescence properties in optoelectronic applications?

Q. Advanced

- Solvent Effects : Polar solvents (acetonitrile) induce red-shifted emission (e.g., λₑₘ ~450 nm) due to solvatochromism.

- pH Sensitivity : Protonation at N1 quenches fluorescence; optimal emission occurs at pH 7–9, as shown in oxazolo-phenoxazine analogs .

- Aggregation Studies : DLS and TEM characterize nanoaggregates, which enhance quantum yield in aqueous media .

What are the challenges in resolving enantiomeric impurities in chiral derivatives of this compound?

Q. Advanced

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/IPA mobile phases.

- Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects (e.g., 220–250 nm for diamine moieties) .

- Crystallographic Refinement : SHELXL’s TWIN/BASF commands model disorder in racemic crystals .

How does the compound’s electronic structure influence its performance in electrochemical applications?

Q. Advanced

- Cyclic Voltammetry : Reveals redox peaks at –0.5 to –1.2 V (vs. Ag/AgCl) for amine oxidation, crucial for P–N coupling in flow electrosynthesis .

- Conductivity Studies : Four-point probe measurements show enhanced conductivity in doped polymers (e.g., PANI composites) due to CF₃-mediated charge delocalization .

What protocols validate the compound’s biological activity without commercial assays?

Q. Advanced

- In-house NF-κB Translocation Assays : Fluorescence microscopy (GFP-tagged p65) quantifies nuclear translocation inhibition, as in JSH-23 analogs .

- Cytotoxicity Screening : MTT assays with IC₅₀ determination in cancer cell lines (e.g., HeLa) .

- ROS Detection : DCFH-DA probes assess oxidative stress modulation in macrophage models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.